molecular formula C17H19N5O2 B11423169 N-(4-ethylphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide

N-(4-ethylphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide

Cat. No.: B11423169
M. Wt: 325.4 g/mol
InChI Key: YILJCUKNPZYNGU-UHFFFAOYSA-N
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Description

N-(4-ETHYLPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazolopyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHYLPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the ethylphenyl and propanamide groups. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various amines. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHYLPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions.

    Substitution: The ethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific transformation. For example, oxidation of the hydroxyl group would yield a ketone derivative, while substitution reactions could introduce various functional groups onto the ethylphenyl ring.

Scientific Research Applications

N-(4-ETHYLPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s triazolopyrimidine core is known for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-ETHYLPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The triazolopyrimidine core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHYLPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE
  • N-(4-CHLOROPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE

Uniqueness

N-(4-ETHYLPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide

InChI

InChI=1S/C17H19N5O2/c1-3-12-4-6-13(7-5-12)21-15(23)9-8-14-11(2)20-17-18-10-19-22(17)16(14)24/h4-7,10H,3,8-9H2,1-2H3,(H,21,23)(H,18,19,20)

InChI Key

YILJCUKNPZYNGU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCC2=C(N=C3N=CNN3C2=O)C

Origin of Product

United States

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